molecular formula C17H19ClN2 B067618 2-Chloro-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine CAS No. 170303-85-2

2-Chloro-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine

Cat. No. B067618
M. Wt: 286.8 g/mol
InChI Key: AFOKCUMNZCOFQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine, also known as CTM, is a heterocyclic compound that belongs to the benzodiazocine family. It has been widely studied for its potential applications in scientific research due to its unique chemical structure and pharmacological properties.

Mechanism Of Action

The exact mechanism of action of 2-Chloro-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine is not fully understood. However, it is believed to act as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) receptor. GABA is the main inhibitory neurotransmitter in the central nervous system, and its activation leads to the inhibition of neuronal excitability. 2-Chloro-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine enhances the binding of GABA to its receptor, leading to an increase in GABAergic neurotransmission and a subsequent decrease in neuronal excitability.

Biochemical And Physiological Effects

2-Chloro-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine has been shown to have a variety of biochemical and physiological effects. It has been reported to decrease the frequency and severity of seizures in animal models of epilepsy. 2-Chloro-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine has also been shown to have anxiolytic and sedative effects in animal models of anxiety and depression. Additionally, 2-Chloro-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine has been reported to have muscle relaxant and antinociceptive effects.

Advantages And Limitations For Lab Experiments

2-Chloro-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine has several advantages for lab experiments. It is easy to synthesize and has a high purity level. 2-Chloro-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine is also stable under normal laboratory conditions and has a long shelf life. However, 2-Chloro-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine has some limitations for lab experiments. It has a low solubility in water and requires the use of organic solvents for its preparation. 2-Chloro-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine is also relatively expensive compared to other compounds used in scientific research.

Future Directions

There are several future directions for the study of 2-Chloro-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine. One potential area of research is the development of new derivatives of 2-Chloro-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine with improved pharmacological properties. Another area of research is the investigation of the effects of 2-Chloro-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine on other neurotransmitter systems besides GABA. Additionally, the potential therapeutic applications of 2-Chloro-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine in the treatment of other neurological disorders such as Alzheimer's disease and Parkinson's disease should be explored. Finally, the development of new methods for the synthesis of 2-Chloro-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine and its derivatives should be investigated to reduce the cost and increase the availability of these compounds for scientific research.

Synthesis Methods

The synthesis of 2-Chloro-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine involves the reaction of 2-chloro-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]diazocine with a suitable reagent such as sodium hydride in the presence of an organic solvent such as dimethylformamide. The reaction yields 2-Chloro-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine as a white crystalline solid with a high purity level.

Scientific Research Applications

2-Chloro-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a wide range of pharmacological activities such as anticonvulsant, anxiolytic, and sedative effects. 2-Chloro-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine has also been reported to have potential therapeutic applications in the treatment of neurological disorders such as epilepsy, anxiety, and depression.

properties

CAS RN

170303-85-2

Product Name

2-Chloro-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine

Molecular Formula

C17H19ClN2

Molecular Weight

286.8 g/mol

IUPAC Name

2-chloro-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine

InChI

InChI=1S/C17H19ClN2/c1-12-4-6-16-13(8-12)10-19(2)17-7-5-15(18)9-14(17)11-20(16)3/h4-9H,10-11H2,1-3H3

InChI Key

AFOKCUMNZCOFQA-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N(CC3=C(C=CC(=C3)Cl)N(C2)C)C

Canonical SMILES

CC1=CC2=C(C=C1)N(CC3=C(C=CC(=C3)Cl)N(C2)C)C

synonyms

2-CHLORO-5,8,11-TRIMETHYL-5,6,11,12-TETRAHYDRO-DIBENZO[B, F][1,5]DIAZOCINE

Origin of Product

United States

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